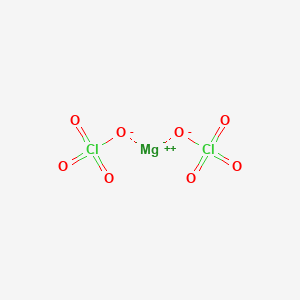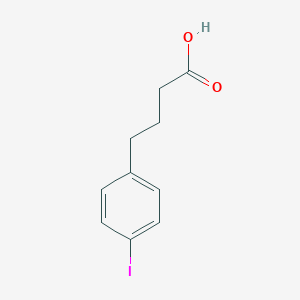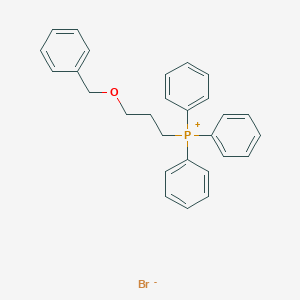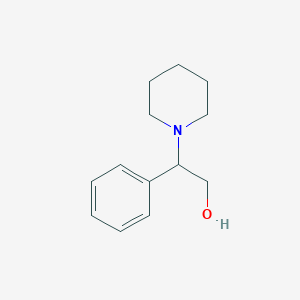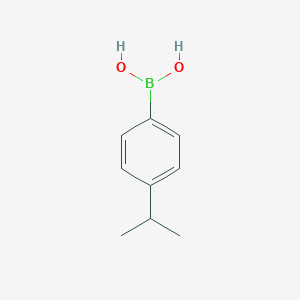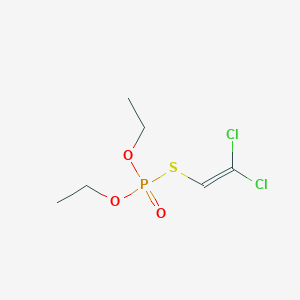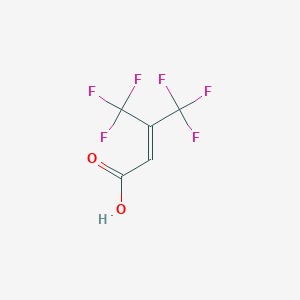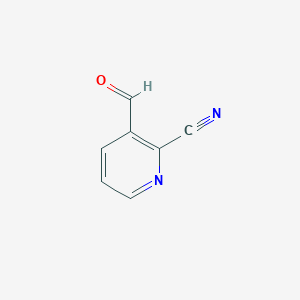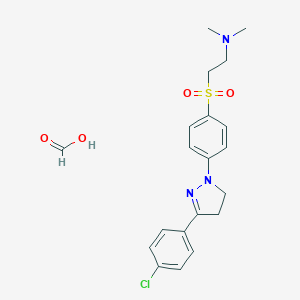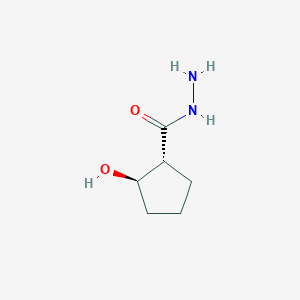
(1R,2R)-2-hydroxycyclopentane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-hydroxycyclopentane-1-carbohydrazide, also known as (R,R)-HPC, is a chiral hydrazide compound that has been studied for its potential applications in medicinal chemistry. The compound is synthesized through a multi-step process that involves the reaction of cyclopentanone with hydrazine hydrate, followed by resolution of the resulting racemic mixture to obtain the desired enantiomer. (R,R)-HPC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of (R,R)-HPC is not fully understood, but it is thought to involve the inhibition of specific enzymes or pathways involved in various biological processes. For example, (R,R)-HPC has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This inhibition may be responsible for the compound's anti-inflammatory and antitumor effects.
Biochemische Und Physiologische Effekte
(R,R)-HPC has been found to exhibit a range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral activities. The compound has also been investigated for its potential to inhibit enzymes involved in the biosynthesis of bacterial cell walls, making it a promising candidate for the development of new antibacterial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (R,R)-HPC is its relatively simple synthesis method, which makes it accessible to researchers. However, the compound's low solubility in water may limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which may make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several potential future directions for research on (R,R)-HPC. One area of interest is the development of new drugs based on the compound's scaffold. Researchers may also investigate the compound's potential as an inhibitor of enzymes involved in bacterial cell wall biosynthesis, which could lead to the development of new antibacterial agents. Additionally, further studies may be conducted to better understand the compound's mechanism of action and its effects on various biological processes.
Synthesemethoden
The synthesis of (R,R)-HPC involves several steps, starting with the reaction of cyclopentanone with hydrazine hydrate to yield the corresponding hydrazone. The hydrazone is then resolved using a chiral resolving agent, such as tartaric acid, to obtain the desired enantiomer. The final step involves the conversion of the enantiomer to the corresponding carbohydrazide by treatment with phosgene.
Wissenschaftliche Forschungsanwendungen
(R,R)-HPC has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. The compound has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. (R,R)-HPC has also been investigated as a potential inhibitor of enzymes involved in the biosynthesis of bacterial cell walls, making it a promising candidate for the development of new antibacterial agents.
Eigenschaften
CAS-Nummer |
130023-72-2 |
|---|---|
Produktname |
(1R,2R)-2-hydroxycyclopentane-1-carbohydrazide |
Molekularformel |
C6H12N2O2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(1R,2R)-2-hydroxycyclopentane-1-carbohydrazide |
InChI |
InChI=1S/C6H12N2O2/c7-8-6(10)4-2-1-3-5(4)9/h4-5,9H,1-3,7H2,(H,8,10)/t4-,5-/m1/s1 |
InChI-Schlüssel |
WJADOCJMCWWZQH-RFZPGFLSSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](C1)O)C(=O)NN |
SMILES |
C1CC(C(C1)O)C(=O)NN |
Kanonische SMILES |
C1CC(C(C1)O)C(=O)NN |
Synonyme |
Cyclopentanecarboxylic acid, 2-hydroxy-, hydrazide, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



